molecular formula C8H12N2O B12602815 1-Propanamine, 2-(4-pyridinyloxy)-

1-Propanamine, 2-(4-pyridinyloxy)-

Katalognummer: B12602815
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: NZECBXMLAQHZAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanamine, 2-(4-pyridinyloxy)- is a chemical compound with the molecular formula C8H12N2O. It is known for its unique structure, which includes a pyridine ring attached to a propanamine chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanamine, 2-(4-pyridinyloxy)- typically involves the reaction of 4-pyridinyloxy compounds with propanamine derivatives. One common method includes the nucleophilic substitution of a halogenated pyridine with a propanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Propanamine, 2-(4-pyridinyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

1-Propanamine, 2-(4-pyridinyloxy)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Propanamine, 2-(4-pyridinyloxy)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 2-(3-pyridinyloxy)propan-1-amine
  • N-[2-(3-pyridinyloxy)benzyl]-1-propanamine

Comparison: 1-Propanamine, 2-(4-pyridinyloxy)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Eigenschaften

Molekularformel

C8H12N2O

Molekulargewicht

152.19 g/mol

IUPAC-Name

2-pyridin-4-yloxypropan-1-amine

InChI

InChI=1S/C8H12N2O/c1-7(6-9)11-8-2-4-10-5-3-8/h2-5,7H,6,9H2,1H3

InChI-Schlüssel

NZECBXMLAQHZAF-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)OC1=CC=NC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.